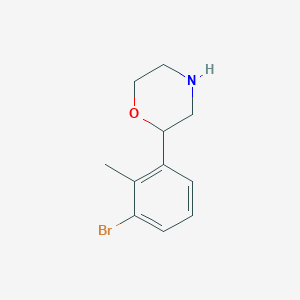![molecular formula C11H16N2O3 B13553441 tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate CAS No. 574705-03-6](/img/structure/B13553441.png)
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H14N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a hydroxypyridine moiety, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate typically involves the reaction of 3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes. It is often used in assays to study enzyme inhibition and protein interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential as a drug candidate .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
- tert-Butyl (3-hydroxymethyl)pyridin-2-yl)carbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Comparison: tert-Butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate is unique due to its specific structural features, such as the hydroxypyridine moiety and the carbamate group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the hydroxypyridine group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
574705-03-6 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-9(14)5-4-6-12-8/h4-6,14H,7H2,1-3H3,(H,13,15) |
Clave InChI |
OQJJLMHYLGVXNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
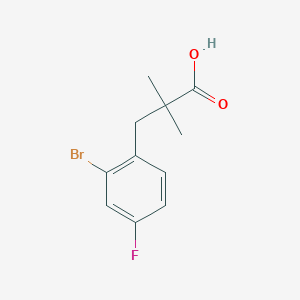


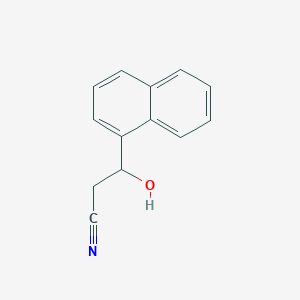
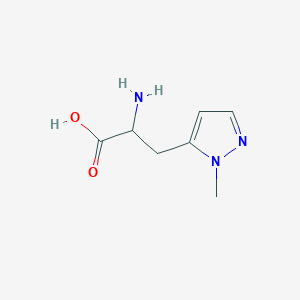

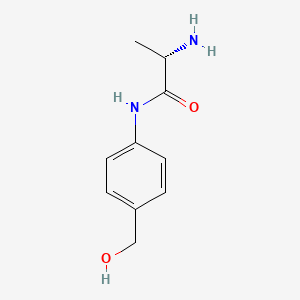
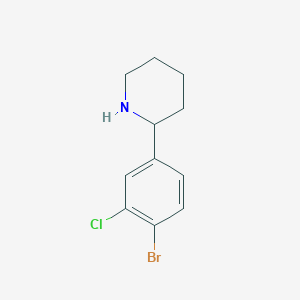
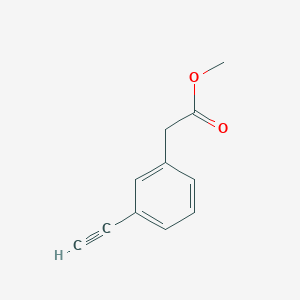
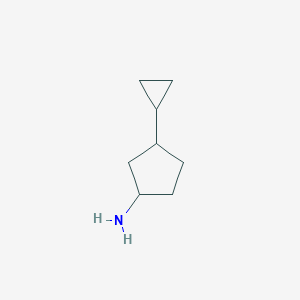

![rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553421.png)
